molecular formula C19H17FN2O4S B5237812 N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

Cat. No.: B5237812
M. Wt: 388.4 g/mol
InChI Key: JLCGOHYNMBMVSG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a dioxopyrrolidinyl group connected via a sulfanylacetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the dioxopyrrolidinyl intermediate: This step involves the reaction of a suitable amine with a dicarboxylic acid derivative under dehydrating conditions to form the dioxopyrrolidinyl ring.

    Introduction of the methoxyphenyl group: The intermediate is then reacted with a methoxyphenyl derivative under conditions that promote nucleophilic substitution.

    Attachment of the fluorophenyl group: The final step involves the reaction of the intermediate with a fluorophenyl derivative, typically under conditions that facilitate the formation of the sulfanylacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide can be compared with other similar compounds, such as:

    N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    N-(4-chlorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide: Contains a chlorophenyl group instead of a fluorophenyl group, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4S/c1-26-15-4-2-3-14(9-15)22-18(24)10-16(19(22)25)27-11-17(23)21-13-7-5-12(20)6-8-13/h2-9,16H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCGOHYNMBMVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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